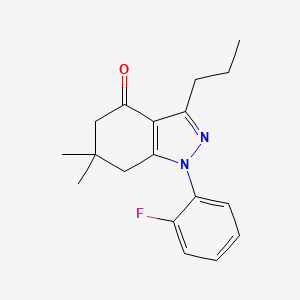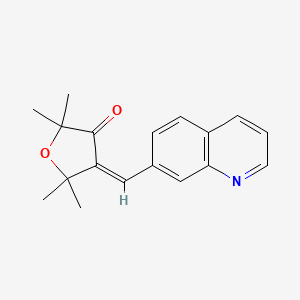![molecular formula C25H22Cl2N2O B11502790 12-(2,3-dichlorophenyl)-3,9,9-trimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11502790.png)
12-(2,3-dichlorophenyl)-3,9,9-trimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(2,3-dichlorophenyl)-3,9,9-trimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is a complex organic compound belonging to the phenanthroline family This compound is characterized by its unique structure, which includes a dichlorophenyl group and a tetrahydrobenzo[b][4,7]phenanthrolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(2,3-dichlorophenyl)-3,9,9-trimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one typically involves the condensation of 6-aminoquinaldine with aromatic aldehydes and cyclic β-diketones, such as 1,3-cyclohexanedione or dimedone, in a solvent like butanol . The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
12-(2,3-dichlorophenyl)-3,9,9-trimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group allows for substitution reactions, where chlorine atoms can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used to replace chlorine atoms in the dichlorophenyl group.
Major Products Formed
Oxidation: Transformation into 1,8-diaazafluorenone derivatives.
Reduction: Formation of reduced phenanthroline derivatives.
Substitution: Formation of substituted phenanthroline derivatives with different functional groups.
Scientific Research Applications
12-(2,3-dichlorophenyl)-3,9,9-trimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with various metals.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced functional materials, such as luminescent metallo-polymers.
Mechanism of Action
The mechanism of action of 12-(2,3-dichlorophenyl)-3,9,9-trimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one involves its ability to interact with molecular targets through coordination with metal ions. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s unique structure allows it to form stable complexes, which can influence cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A widely used ligand in coordination chemistry with similar chelating properties.
4,7-Phenanthroline: Another derivative with applications in forming metal complexes.
2,2’-Bipyridine: A bidentate ligand with comparable coordination abilities.
Uniqueness
12-(2,3-dichlorophenyl)-3,9,9-trimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one stands out due to its dichlorophenyl group and tetrahydrobenzo[b][4,7]phenanthrolinone core, which provide unique chemical properties and reactivity. Its ability to undergo various chemical reactions and form stable complexes with metals makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C25H22Cl2N2O |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
12-(2,3-dichlorophenyl)-3,9,9-trimethyl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C25H22Cl2N2O/c1-13-7-8-14-17(28-13)9-10-18-21(14)22(15-5-4-6-16(26)24(15)27)23-19(29-18)11-25(2,3)12-20(23)30/h4-10,22,29H,11-12H2,1-3H3 |
InChI Key |
WJEPMVOKOODBNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=C(C=C2)NC4=C(C3C5=C(C(=CC=C5)Cl)Cl)C(=O)CC(C4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Nitro-2-(oxolan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B11502708.png)
![4-chloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11502717.png)
![Methyl (4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)acetate](/img/structure/B11502729.png)
![7-Allyl-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B11502735.png)
![4-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B11502740.png)
![2-chloro-N-[(2Z)-3-(2-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-en-1-yl]benzamide](/img/structure/B11502743.png)
![7-Chloro-4-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]quinoline](/img/structure/B11502744.png)

![N-Benzyl-5-[4-(2-iodobenzoyl)piperazin-1-YL]-2-nitroaniline](/img/structure/B11502756.png)
![6-formyl-5-methyl-5,6-dihydro-4H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B11502767.png)
![Ethyl 6-(3-methoxyphenyl)-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate](/img/structure/B11502769.png)
![3-benzyl-2-(butylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11502781.png)
![7-(azepan-1-yl)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11502787.png)
